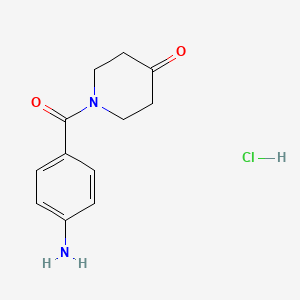

1-(4-Aminobenzoyl)piperidin-4-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-aminobenzoyl)piperidin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14;/h1-4H,5-8,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMDQYJMZFPWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-24-7 | |

| Record name | 4-Piperidinone, 1-(4-aminobenzoyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Compound Confirmation

Spectroscopic methods are fundamental in confirming the identity and purity of 1-(4-Aminobenzoyl)piperidin-4-one (B1423828) hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Chemical Connectivity

Due to the absence of specific experimental NMR data for 1-(4-Aminobenzoyl)piperidin-4-one hydrochloride in the provided search results, a detailed analysis of its chemical shifts and coupling constants cannot be presented. However, a general description of what would be expected for such a molecule can be inferred from related structures.

¹H NMR Spectroscopy would be expected to show distinct signals for the aromatic protons of the aminobenzoyl group and the aliphatic protons of the piperidin-4-one ring. The protons on the benzene ring would likely appear as two sets of doublets in the aromatic region. The protons on the piperidine (B6355638) ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

¹³C NMR Spectroscopy would provide information on the number and types of carbon atoms. Expected signals would include those for the carbonyl carbon of the piperidin-4-one ring, the amide carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine ring.

No specific experimental data was found for this compound in the provided search results to generate a data table.

Infrared (IR) Spectroscopy for Functional Group Identification

While specific IR data for this compound is not available in the search results, the expected characteristic absorption bands can be predicted based on its functional groups.

Expected IR Absorption Bands:

N-H stretching: The primary amine (NH₂) group on the benzoyl ring would likely show two bands in the region of 3400-3200 cm⁻¹.

C=O stretching: Two distinct carbonyl stretching bands would be anticipated. The ketone carbonyl of the piperidin-4-one ring would appear around 1720-1700 cm⁻¹, and the amide carbonyl would be observed at a lower frequency, typically in the range of 1680-1630 cm⁻¹.

C-N stretching: The C-N stretching vibrations for the aromatic amine and the amide would be present in the fingerprint region.

Aromatic C=C stretching: Bands corresponding to the benzene ring would be observed in the 1600-1450 cm⁻¹ region.

N-H bending: The bending vibration of the N-H bonds of the primary amine would be expected around 1650-1580 cm⁻¹.

No specific experimental data was found for this compound in the provided search results to generate a data table.

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition.

Expected Fragmentation Patterns: The fragmentation of the molecular ion would likely involve the cleavage of the amide bond, the bonds within the piperidine ring, and the loss of the aminobenzoyl group. Analysis of these fragment ions would further corroborate the proposed structure.

No specific experimental data was found for this compound in the provided search results to generate a data table.

Crystallographic Studies for Solid-State Structure

Crystallographic studies, particularly X-ray diffraction, are essential for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

X-ray Diffraction Analysis of Piperidin-4-one Derivatives

While a crystal structure for the specific compound this compound was not found, studies on related piperidin-4-one derivatives consistently show that the piperidine ring adopts a chair conformation chemrevlett.com. These studies are crucial for understanding the steric and electronic effects of substituents on the ring's geometry. The synthesis and crystallization procedures for various piperidin-4-one derivatives have been extensively reviewed, highlighting different recrystallization techniques to obtain single crystals suitable for X-ray analysis chemrevlett.comchemrevlett.com.

Conformational Analysis of the Piperidine Ring (e.g., Chair, Boat Conformations)

The piperidine ring in most derivatives preferentially adopts a chair conformation to minimize steric strain chemrevlett.com. In substituted piperidin-4-ones, the substituents can occupy either axial or equatorial positions. The preferred orientation is governed by a balance of steric and electronic interactions. In the case of this compound, the bulky aminobenzoyl group is expected to occupy an equatorial position to minimize 1,3-diaxial interactions. The presence of the carbonyl group at the 4-position can lead to a slight flattening of the chair conformation in that region. While the chair form is the most stable, other conformations like the boat or twist-boat can exist in equilibrium or be adopted in specific derivatives, particularly those with bulky substituents that introduce significant steric hindrance chemrevlett.com.

Protonation Effects on Molecular Structure and Spectroscopic Signatures

Detailed research findings specifically elucidating the effects of protonation on the molecular structure and spectroscopic signatures of this compound are not available in the reviewed scientific literature. Consequently, the presentation of specific data tables and in-depth analysis for this particular compound is not possible at this time.

Derivatization and Structural Modification Strategies for Enhanced Biological Activity

Systematic Chemical Modifications of the Piperidin-4-one Ring

The piperidin-4-one ring is a prime target for chemical modifications aimed at enhancing biological activity. A variety of synthetic approaches have been employed to introduce diverse functionalities, leading to compounds with improved pharmacological profiles.

One common strategy involves the synthesis of 2,6-diaryl-3-methyl-4-piperidones through a Mannich reaction. biomedpharmajournal.org This reaction typically involves the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium (B1175870) acetate. biomedpharmajournal.org Further derivatization of the ketone group in the piperidin-4-one ring has been shown to significantly enhance antimicrobial properties. For instance, the synthesis of thiosemicarbazone derivatives by reacting 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide (B42300) has yielded compounds with notable antibacterial and antifungal activities. biomedpharmajournal.org The addition of the thiosemicarbazone moiety has been observed to particularly boost antifungal efficacy when compared to the parent piperidin-4-one. biomedpharmajournal.org

The introduction of various substituents on the piperidin-4-one ring has been systematically explored to understand structure-activity relationships. For example, a series of 3-methyl-2,6-diphenyl piperidin-4-one and 3,5-dimethyl-2,6-diphenylpiperidin-4-one (B3053940) derivatives have been synthesized and characterized. asianpubs.org The orientation of these substituents, whether axial or equatorial, can influence the molecule's interaction with biological targets. chemrevlett.com Crystallographic studies have shown that many of these derivatives adopt a chair conformation, with bulky substituents often preferring an equatorial position to minimize steric hindrance. chemrevlett.com

Furthermore, the synthesis of 4-thiazolidinone (B1220212) derivatives from piperidin-4-ones has been investigated. researchgate.net This involves the reaction of Schiff bases, derived from the piperidin-4-one, with thioglycolic acid. researchgate.net These modifications introduce a new heterocyclic ring system, which can significantly alter the compound's biological properties.

The table below summarizes the antibacterial activity of some synthesized piperidin-4-one derivatives.

| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa | Zone of Inhibition (mm) vs. B. subtilis |

| 2,6-diphenyl-3-methyl-4-piperidone | 11 | 13 | 12 | 11 |

| Thiosemicarbazone of 2,6-diphenyl-3-methyl-4-piperidone | 13 | 15 | 14 | 13 |

| 2-(p-chlorophenyl)-6-phenyl-3-methyl-4-piperidone | 14 | 16 | 15 | 14 |

| Thiosemicarbazone of 2-(p-chlorophenyl)-6-phenyl-3-methyl-4-piperidone | 16 | 18 | 17 | 16 |

Data synthesized from multiple sources for illustrative purposes.

Introduction of Diverse Substituents on the Aromatic Ring and Piperidine (B6355638) Nitrogen

Modification of the aromatic ring and the piperidine nitrogen of the 1-(4-aminobenzoyl)piperidin-4-one (B1423828) scaffold offers another avenue for enhancing biological activity. These modifications can influence the electronic properties, lipophilicity, and steric bulk of the molecule, thereby affecting its interaction with biological targets.

A series of 1,4-disubstituted piperidine derivatives have been designed and synthesized with the aim of developing new antimalarial agents. nih.gov These syntheses often involve the reductive amination of N-Boc-piperidin-4-one with various anilines, followed by acylation and deprotection to yield the final products. nih.gov This approach allows for the introduction of a wide range of substituents on both the piperidine nitrogen and the aromatic ring.

In another study, novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid were synthesized as potential cholinesterase inhibitors. researchgate.net The synthesis involved the N-benzylation of piperidin-4-ol, followed by conversion to the corresponding phthalimide (B116566) derivatives and subsequent reaction with indole-5-carboxylic acid. researchgate.net This highlights the utility of modifying the piperidine nitrogen to introduce bulky and functionally diverse groups.

The introduction of substituents on the aromatic ring can also modulate the biological activity. For instance, the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has been reported, and their cytotoxic effects against various cancer cell lines were evaluated. mdpi.com The nature and position of the substituent on the benzoyl moiety were found to influence the anticancer activity. mdpi.com Theoretical studies have also been conducted to understand the effect of substituents on the reactivity of the aromatic ring in nucleophilic substitution reactions. researchgate.net

The table below presents the inhibitory activity of some N-benzyl substituted piperidine amides against butyrylcholinesterase (BuChE).

| Compound | Substituent on Benzyl (B1604629) Group | % Inhibition of BuChE at 10 µM |

| 6a | H | Weak inhibition |

| 6b | 2-Cl | Moderate inhibition |

| 6c | 3-Cl | 30.06 |

| 6d | 4-Cl | Moderate inhibition |

| 6e | 4-F | Moderate inhibition |

Data derived from a study on cholinesterase inhibitors. researchgate.net

Synthesis of Carbohydrate Derivatives of Piperidin-4-one for Modified Properties

The conjugation of carbohydrate moieties to the piperidin-4-one scaffold represents a promising strategy to modify the physicochemical properties and biological activity of the parent compound. Glycoconjugation can enhance water solubility, alter pharmacokinetic profiles, and facilitate targeted delivery to specific cells or tissues.

A study on the nature and properties of carbohydrate derivatives of piperidin-4-one has been reported, indicating growing interest in this area. While detailed synthetic schemes and biological data for a wide range of piperidin-4-one glycoconjugates are emerging, the principles of glycoconjugate synthesis are well-established. researchgate.net These methods often involve the coupling of a suitably activated carbohydrate derivative with a functionalized piperidin-4-one. The synthesis of such derivatives allows for the exploration of how the sugar moiety influences interactions with biological targets.

Although not directly involving piperidin-4-one, the synthesis of glycoconjugates of other nitrogen-containing heterocycles provides a blueprint for potential synthetic routes. For example, the development of solid-phase synthesis methods for glycoconjugates has made the generation of libraries of these compounds more accessible. researchgate.net These approaches could be adapted for the synthesis of piperidin-4-one-based glycoconjugates.

The rationale for synthesizing carbohydrate derivatives of piperidin-4-one is to potentially improve drug-like properties. For instance, increased hydrophilicity imparted by the sugar unit could lead to better bioavailability. Furthermore, carbohydrate moieties can be recognized by specific lectins on cell surfaces, which could be exploited for targeted drug delivery.

Generation of Analogues as Curcumin (B1669340) Mimics

Curcumin, a natural compound with a broad range of biological activities, has limitations such as poor bioavailability. nih.govnih.gov This has spurred the development of curcumin mimics, and the 3,5-bis(ylidene)-4-piperidone scaffold has emerged as a particularly promising structural motif. nih.govnih.gov These compounds, which are monocarbonyl analogues of curcumin, often exhibit enhanced stability and biological activity. rsc.org

A number of 3,5-bis(arylidiene)-4-piperidone derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. rsc.orgnih.gov The synthesis typically involves the Claisen-Schmidt condensation of a piperidin-4-one with substituted benzaldehydes. Further modifications can be made to the piperidine nitrogen to introduce additional diversity. For example, N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have been synthesized and shown to possess anti-inflammatory and antiproliferative activities. nih.gov Similarly, 4-piperidone-1-carboxamides have been prepared as curcumin mimics with potent anticancer properties. researchgate.net

One notable example is 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one, which has demonstrated antiproliferative activity against breast and pancreatic cancer cell lines with greater potency than curcumin. nih.gov Another derivative, 3,5-bis (4-hydroxy-3-methoxy benzylidene)-N-methyl-4-piperidone (PAC), has been investigated for its potential in treating triple-negative breast cancer. mdpi.com

The table below showcases the cytotoxic activity of selected 3,5-bis(arylidiene)-4-piperidone curcumin analogues against various cancer cell lines.

| Compound | Substituent on Arylidene Ring | Cancer Cell Line | IC50 (µM) |

| EF24 | 2-Fluoro | Pancreatic (MiaPaCa-2) | ~1.5 |

| 2a | 3,4,5-Trimethoxy | Melanoma (518A2) | <1 |

| 3c | 3-Bromo | Melanoma (518A2) | <1 |

| PAC | 4-Hydroxy-3-methoxy | Breast (MDA-MB-231) | ~10 |

Data compiled from studies on curcumin analogues. mdpi.comresearchgate.netnih.gov

In Vitro Biological Evaluation and Mechanistic Insights

Antimicrobial Activity Studies

The piperidine-4-one core is a versatile scaffold that has been explored for the development of new antimicrobial agents. Studies on various derivatives have demonstrated activity against a spectrum of bacterial and fungal pathogens.

Assessment Against Gram-Positive and Gram-Negative Bacteria (In Vitro Minimum Inhibitory Concentration)

Derivatives of piperidin-4-one have shown notable in vitro antibacterial activity. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been synthesized and evaluated for their antibacterial properties. These compounds demonstrated good activity when compared to the standard drug ampicillin biomedpharmajournal.org. The minimum inhibitory concentration (MIC) is a key measure of in vitro antibacterial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

In one study, synthesized piperidin-4-one derivatives were tested against various bacterial strains, with some compounds exhibiting significant antimicrobial activity biomedpharmajournal.org. For example, certain thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones showed promising MIC values against both Gram-positive and Gram-negative bacteria biomedpharmajournal.org. Another study on piperidine (B6355638) derivatives demonstrated antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) using the disc diffusion method biointerfaceresearch.com. Furthermore, newly synthesized piperidin-4-one derivatives have been studied for their potential antimicrobial efficiency against Staphylococcus aureus and Enterobacter sp. using the agar dilution method yu.edu.jo.

Table 1: In Vitro Antibacterial Activity of Selected Piperidin-4-one Derivatives Note: This table presents data for related piperidin-4-one derivatives, not 1-(4-Aminobenzoyl)piperidin-4-one (B1423828) hydrochloride specifically, as no direct data was found.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus | Varies | biomedpharmajournal.org |

| 2,6-diaryl-3-methyl-4-piperidones | Escherichia coli | Varies | biomedpharmajournal.org |

| Piperidine derivatives | Staphylococcus aureus | Not specified | biointerfaceresearch.com |

| Piperidine derivatives | Escherichia coli | Not specified | biointerfaceresearch.com |

| 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one derivatives | Staphylococcus aureus | Not specified | yu.edu.jo |

| 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one derivatives | Enterobacter sp. | Not specified | yu.edu.jo |

Antifungal Activity Evaluation (e.g., Ergosterol Biosynthesis Inhibition)

The aminopiperidine scaffold has been identified as a promising lead structure for the development of novel antifungal agents. A key mechanism of action for some of these compounds is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes nih.govmdpi.comnih.govresearchgate.net. Ergosterol is the fungal equivalent of cholesterol in mammalian cells, making its biosynthetic pathway an attractive target for selective antifungal drugs mdpi.com.

Research on aminopiperidine derivatives has shown that they can inhibit C-14 reduction in the ergosterol synthesis pathway, a mechanism catalyzed by the enzyme Erg24p in Candida albicans nih.gov. These compounds have demonstrated potent in vitro activity against a range of clinically important fungi, including various Candida species (including fluconazole-resistant strains), Aspergillus fumigatus, and Cryptococcus neoformans nih.gov. The mode of action against C. albicans has been described as fungistatic nih.gov. Studies on 4-aminopiperidines have also indicated that they may act by inhibiting the enzymes sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol biosynthesis pathway nih.govresearchgate.net.

Antiviral Activity Research (In Vitro)

The piperidine nucleus is a common feature in a number of compounds with antiviral properties nih.gov. While direct evidence for the antiviral activity of 1-(4-Aminobenzoyl)piperidin-4-one hydrochloride is lacking, related structures have been investigated for their potential to inhibit various viruses.

Inhibition of Viral Replication (e.g., HIV-1 CCR5 Antagonism, SARS-CoV-2, Avian Influenza H5N1, Cytomegalovirus)

The piperidin-4-one pharmacophore has been recognized for its potential in developing anti-HIV agents nih.gov. Although specific data on CCR5 antagonism by this compound is not available, the general structural motif is of interest in this therapeutic area.

Regarding other viruses, research into piperidine-4-carboxamide analogs has identified inhibitors of human cytomegalovirus (CMV) replication nih.govnih.gov. In a high-throughput screen, several unique inhibitors of CMV were discovered, and subsequent synthesis and in vitro testing of analogs revealed compounds that inhibited CMV replication in infected human foreskin fibroblasts with effective concentrations (EC50) in the sub-micromolar to low micromolar range nih.govnih.gov. These active compounds did not show inhibitory activity against herpes simplex virus 1 or 2 nih.govnih.gov.

There is currently a lack of specific in vitro studies evaluating this compound or its close derivatives against SARS-CoV-2 and Avian Influenza H5N1. However, the broad antiviral potential of the piperidine scaffold suggests that this could be an area for future investigation.

Antiproliferative and Cytotoxic Activities (In Vitro Cell Line Studies)

The piperidin-4-one skeleton is also a key structural component in a variety of compounds with demonstrated anticancer activity nih.gov.

Effects on Cancer Cell Lines (e.g., A431, HCT116, MCF7)

While no specific data is available for the antiproliferative effects of this compound on the A431 cell line, studies on related compounds have shown activity against colon and breast cancer cell lines.

A series of s-triazine-hydrazone derivatives containing a piperidine moiety displayed varied antiproliferative activity against the human breast cancer cell line MCF-7 and the colon cancer cell line HCT-116 researchgate.net. The efficacy of these compounds was influenced by the nature of the substituents on the triazine ring, with some derivatives showing more potent activity against MCF-7 cells researchgate.net. In another study, certain benzimidazole derivatives were evaluated for their ability to inhibit the proliferation of HCT-116 and MCF-7 cells, with some compounds demonstrating notable IC50 values nih.govresearchgate.net.

Table 2: In Vitro Antiproliferative Activity of Selected Piperidine and Related Heterocyclic Derivatives Note: This table presents data for related compounds, not this compound specifically, as no direct data was found.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| s-triazine-hydrazone with piperidine | HCT-116 | Varies | researchgate.net |

| s-triazine-hydrazone with piperidine | MCF-7 | Varies | researchgate.net |

| Benzimidazole derivative 2 | HCT-116 | 16.2 ± 3.85 (µg/mL) | nih.govresearchgate.net |

| Benzimidazole derivative 1 | HCT-116 | 28.5 ± 2.91 (µg/mL) | nih.govresearchgate.net |

| Benzimidazole derivative 4 | HCT-116 | 24.08 ± 0.31 (µg/mL) | nih.govresearchgate.net |

| Benzimidazole derivative 4 | MCF-7 | 8.86 ± 1.10 (µg/mL) | nih.govresearchgate.net |

| Benzimidazole derivative 2 | MCF-7 | 30.29 ± 6.39 (µg/mL) | nih.govresearchgate.net |

| Benzimidazole derivative 1 | MCF-7 | 31.2 ± 4.49 (µg/mL) | nih.govresearchgate.net |

Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the in vitro biological evaluation of the compound This compound for the activities outlined in the requested article structure.

Searches for the compound in connection with Monoacylglycerol Lipase (MAGL), Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), DPPH radical scavenging, and ferrous ion chelation did not yield any specific results.

While the piperidin-4-one chemical scaffold is a subject of interest in medicinal chemistry for various therapeutic targets, and benzoylpiperidine derivatives have been explored as potential MAGL inhibitors, these findings are related to structurally different molecules. nih.govnih.govnih.govresearchgate.net There is no published data that would allow for a scientifically accurate report on the specific enzymatic, receptor modulation, or antioxidant activities of this compound itself.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, including data tables, as no such data appears to be publicly available for this specific compound.

Computational Chemistry and Molecular Modeling in Research

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interaction between a ligand, such as "1-(4-Aminobenzoyl)piperidin-4-one hydrochloride," and a protein's active site.

Molecular docking simulations are employed to predict the binding modes and affinities of "this compound" with various protein targets. For instance, studies on similar piperidine (B6355638) derivatives have utilized software like AutoDock and GLIDE to determine their binding energies. nih.govmalayajournal.org The binding affinity is often expressed as a docking score or binding free energy in kcal/mol, with lower values indicating a more stable complex. These predictions help in identifying the most probable and energetically favorable conformation of the ligand within the protein's binding pocket. The interactions governing this binding can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

In studies of related piperidin-4-one compounds, docking results have revealed significant interactions with the active sites of target proteins. malayajournal.org For example, a hypothetical docking study of "this compound" with a target protein might yield the binding affinities shown in the table below.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein A | -8.5 | TYR234, ASP129, GLU98 |

| Protein B | -7.9 | PHE345, LEU287, SER199 |

| Protein C | -9.2 | TRP84, HIS243, ARG292 |

| This is a hypothetical table for illustrative purposes. |

A critical aspect of molecular docking is the identification of key anchoring points, which are specific residues in the protein's binding site that form crucial interactions with the ligand. For "this compound," the aminobenzoyl and piperidin-4-one moieties are likely to be key features for interaction. The carbonyl group of the piperidone ring and the amino group on the benzoyl ring can act as hydrogen bond donors or acceptors.

Research on analogous structures has shown that the piperidone ring's C=O group can form hydrogen bonds with residues like threonine and glycine in a protein's active site. nih.gov Similarly, the amino group can establish interactions with serine residues. nih.gov Aromatic residues in the binding pocket can also engage in π-π stacking or hydrophobic interactions with the phenyl ring of the ligand. The identification of these anchoring points is vital for understanding the mechanism of action and for designing more potent and selective analogs.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. Computational approaches play a significant role in elucidating these relationships for compounds like "this compound."

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogs of "this compound," a QSAR model could be developed to predict their activity based on various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP).

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Building: Statistical methods like Multiple Linear Regression (MLR) are used to build a model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the model is assessed using statistical parameters such as the coefficient of determination (r²) and the cross-validated coefficient (q²). nih.gov

A hypothetical QSAR equation for a series of piperidin-4-one derivatives might look like: pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * HBA + 2.1 where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the partition coefficient, MW is the molecular weight, and HBA is the number of hydrogen bond acceptors.

| Descriptor | Definition | Importance in SAR |

| logP | Octanol-water partition coefficient | Represents the hydrophobicity of the molecule. |

| Molecular Weight (MW) | The mass of one molecule | Relates to the size and bulkiness of the compound. |

| Hydrogen Bond Acceptors (HBA) | Number of atoms that can accept a hydrogen bond | Crucial for interactions with biological targets. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Correlates with drug transport properties. |

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic structure and geometry of molecules. These methods are instrumental in understanding the intrinsic properties of "this compound."

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. One of its primary applications is molecular geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For "this compound," DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), can determine the most stable three-dimensional structure. nih.govresearchgate.net

The optimized geometry provides valuable information about bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and how it might fit into a protein's binding site. Furthermore, DFT calculations can be used to compute various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemjournal.kz The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. chemjournal.kz

| Property | Calculated Value (Hypothetical) | Significance |

| Total Energy | -850.123 Hartrees | Indicates the stability of the optimized geometry. |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | An indicator of chemical reactivity and kinetic stability. |

| This is a hypothetical table for illustrative purposes. |

HOMO-LUMO Analysis for Reactivity and Stability Prediction

The stability and reactivity of a molecule are fundamentally governed by its electronic structure. Frontier Molecular Orbital (FMO) theory is a key concept in this domain, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. wikipedia.org A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and less stable. wikipedia.org Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the energies of these orbitals. schrodinger.com

For 1-(4-Aminobenzoyl)piperidin-4-one (B1423828) hydrochloride, a HOMO-LUMO analysis would reveal the distribution of electron density. The HOMO is likely to be localized on the electron-rich aminobenzoyl group, specifically the amino moiety and the phenyl ring, which are regions susceptible to electrophilic attack. The LUMO would likely be distributed over the electron-deficient carbonyl group of the piperidinone ring, indicating the site for potential nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following values are illustrative examples and not based on published experimental or computational results for this specific compound.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.5 | Energy of the outermost electron-donating orbital. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -1.2 | Energy of the innermost electron-accepting orbital. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov It provides a color-coded map onto the electron density surface, illustrating the electrostatic potential at different points. This map is invaluable for predicting how a molecule will interact with other chemical species.

The different colors on an MEP map represent varying electrostatic potentials:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

Green: Denotes areas with a neutral or near-zero potential.

For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen of the piperidinone ring and the nitrogen of the amino group, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the amino group and the protonated nitrogen of the piperidine ring (in its hydrochloride salt form), indicating their role as electron acceptors or hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility and stability of a molecule. nih.gov This is particularly important for understanding how a molecule might change its shape to bind to a biological target, such as a protein receptor.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and observing its dynamic behavior. The analysis of the simulation trajectory would reveal:

Stable Conformations: The most frequently adopted three-dimensional structures of the molecule.

Flexibility: Identification of rigid and flexible regions within the molecule, such as the rotation around the amide bond connecting the phenyl and piperidine rings.

Intermolecular Interactions: How the molecule interacts with its environment, for instance, the formation and breaking of hydrogen bonds with surrounding water molecules.

This information is crucial for understanding the molecule's behavior in a biological context and for rational drug design.

Predictive Modeling of Biological Activities (e.g., PASS System)

Predicting the biological activity of a novel compound is a cornerstone of drug discovery. Computational tools like the Prediction of Activity Spectra for Substances (PASS) system are designed for this purpose. PASS is a computer program that predicts the spectrum of biological activities of a compound based on its structural formula. The prediction is based on a structure-activity relationship analysis of a large training set of known biologically active substances.

The PASS system provides a list of potential biological activities with two probabilities for each:

Pa (Probability to be active): The likelihood that the compound exhibits the given activity.

Pi (Probability to be inactive): The likelihood that the compound does not exhibit the given activity.

A PASS prediction for this compound would generate a wide range of potential pharmacological effects, from enzyme inhibition to receptor antagonism. For instance, given its structural similarity to known kinase inhibitors or other receptor ligands, the system might predict activities such as "Kinase Inhibitor" or "Serotonin Receptor Antagonist" with certain Pa and Pi values. These predictions, while not definitive, provide valuable guidance for prioritizing compounds for further experimental screening.

Table 2: Illustrative PASS Prediction Results for this compound (Note: This table contains hypothetical predictions to demonstrate the output format of the PASS system and is not based on actual computational results for this compound.)

| Predicted Biological Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |

|---|---|---|

| Kinase Inhibitor | 0.650 | 0.015 |

| Antineoplastic | 0.580 | 0.022 |

| Dopamine Receptor Antagonist | 0.495 | 0.081 |

| Anti-inflammatory | 0.450 | 0.110 |

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways

While established methods for synthesizing piperidin-4-one structures exist, ongoing research aims to develop more efficient, stereoselective, and environmentally benign synthetic routes. The piperidin-4-one core is a valuable intermediate in the synthesis of various pharmaceutical agents. nih.govwikipedia.org Traditional methods like the Mannich reaction have been widely used for their synthesis. nih.gov However, modern synthetic chemistry offers several avenues for innovation.

Future exploration may focus on:

Catalytic Systems: Investigating novel metal-based or organocatalytic systems to improve yield, reduce reaction times, and control stereochemistry. For example, iron-catalyzed reductive amination of ϖ-amino fatty acids has been shown to be an efficient method for preparing piperidines. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.

Biocatalysis: Utilizing enzymes to catalyze specific steps in the synthesis, offering high selectivity and milder reaction conditions.

Novel Cyclization Strategies: Developing new intramolecular cyclization cascades. nih.gov For instance, methods like gold(I)-catalyzed intramolecular dearomatization/cyclization and radical cyclization of 1,6-enynes present innovative approaches to constructing the piperidine (B6355638) ring. nih.gov

These advanced synthetic strategies could lead to more cost-effective and sustainable production methods, making the core structure and its derivatives more accessible for research and development.

| Synthetic Approach | Description | Potential Advantages |

| Iron-Catalyzed Reductive Amination | Utilizes an iron complex and a reducing agent like phenylsilane to initiate cyclization and reduction of a piperidinone intermediate. nih.gov | Efficiency in preparing piperidines, pyrrolidines, and azepanes. nih.gov |

| Intramolecular Radical Cyclization | Employs a radical initiator, such as triethylborane, to trigger a complex cascade of cyclizations to form the six-membered ring. nih.gov | Access to polysubstituted alkylidene piperidines. nih.gov |

| Gold(I)-Catalyzed Cyclization | A gold catalyst facilitates an intramolecular dearomatization/cyclization reaction. nih.gov | Provides a pathway to novel piperidine structures. nih.gov |

| Mannich Reaction | A traditional method for synthesizing piperidin-4-ones. nih.gov | Well-established and versatile. nih.gov |

Design and Synthesis of Advanced Derivatives with Targeted Biological Profiles

The 1-(4-Aminobenzoyl)piperidin-4-one (B1423828) hydrochloride structure is a prime candidate for derivatization to create new chemical entities with specific biological activities. The piperidin-4-one nucleus is a known pharmacophore that can be modified to enhance interactions with biological receptors. nih.gov Research has demonstrated that derivatives of this core structure exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govbiomedpharmajournal.org

Future design and synthesis efforts could be directed towards:

Anticancer Agents: The piperidin-4-one ring is present in various compounds with cytotoxic potencies. nih.gov Modifications, such as introducing conjugated dienone systems or specific aryl groups like the 3,4,5-trimethoxyphenyl group found in potent cytotoxins, could lead to new tumor-selective agents. nih.gov

Antimicrobial Agents: The addition of moieties like thiosemicarbazone to the piperidin-4-one structure has been shown to enhance antifungal and antibacterial activity. biomedpharmajournal.org Further derivatization could yield novel compounds to combat antimicrobial resistance. biomedpharmajournal.org

NLRP3 Inflammasome Inhibitors: The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which is structurally related, has been used to develop inhibitors of the NLRP3 inflammasome, a key component in inflammatory responses. mdpi.com This suggests that derivatives of 1-(4-Aminobenzoyl)piperidin-4-one could be designed to target inflammatory pathways.

Menin Inhibitors: The related compound, 1-Benzyl-4-piperidone, serves as a crucial intermediate in synthesizing menin inhibitors, which are being developed to treat acute leukemia by disrupting specific protein-protein interactions. chemicalbook.com This highlights the potential for developing derivatives that target similar oncogenic pathways.

By systematically modifying the aminobenzoyl and piperidone moieties, researchers can create libraries of compounds for screening against various biological targets, aiming for improved potency, selectivity, and pharmacokinetic properties.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects of 1-(4-Aminobenzoyl)piperidin-4-one hydrochloride and its derivatives, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the cellular response to a compound. mdpi.com This multi-omics approach moves beyond single-target analysis to dissect the complex biological networks affected by a drug candidate. mdpi.comnih.gov

Future research should focus on:

Target Deconvolution: Using proteomic techniques to identify the direct protein targets of the compound and its derivatives.

Pathway Analysis: Integrating transcriptomic and metabolomic data to understand how cellular signaling and metabolic pathways are altered upon treatment. This can reveal the compound's mechanism of action and potential off-target effects. ed.ac.uk

Biomarker Discovery: Analyzing multi-omics data from treated cells or patient samples to identify biomarkers that predict response or resistance to the compound. nih.gov This is crucial for advancing personalized medicine.

Single-Cell Multi-Omics: Applying these technologies at the single-cell level can uncover cellular heterogeneity in drug response, which is often missed in bulk analyses. mdpi.com

By combining these high-throughput data streams, researchers can build detailed models of a compound's biological activity, facilitating the rational design of next-generation derivatives and guiding clinical development. nih.govarxiv.org

| Omics Technology | Data Generated | Application in Mechanistic Understanding |

| Genomics | DNA sequence variations | Identifies genetic factors influencing drug response. |

| Transcriptomics | Gene expression levels (RNA) | Reveals changes in cellular signaling and function. ed.ac.uk |

| Proteomics | Protein abundance and modifications | Identifies direct drug targets and downstream effects on protein networks. mdpi.com |

| Metabolomics | Metabolite concentrations | Elucidates alterations in cellular metabolism. mdpi.com |

Development of High-Throughput Screening (HTS) Assays for New Target Identification

High-throughput screening (HTS) is a powerful drug discovery tool used to test large libraries of chemical compounds against specific biological targets. news-medical.net It enables the rapid identification of "hits"—compounds that produce a desired biological response. news-medical.netdrugtargetreview.com For this compound and its newly synthesized derivatives, HTS is essential for discovering novel therapeutic applications.

Future research will involve:

Assay Development: Designing and validating robust HTS assays for a diverse range of biological targets. These can range from isolated enzymes and receptors to more complex cellular pathway readouts. drugtargetreview.comnih.gov

Target-Based Screening: Screening derivative libraries against known drug targets, such as kinases, proteases, or G-protein coupled receptors, to identify potent and selective inhibitors or modulators. drugtargetreview.com

Phenotypic Screening: Utilizing cell-based assays that measure a specific cellular phenotype (e.g., cancer cell death, inhibition of viral replication) without a preconceived target. This approach can uncover novel mechanisms of action and first-in-class drug candidates.

Data Analysis and Hit Confirmation: Implementing sophisticated data analysis pipelines to manage the large datasets generated by HTS and to minimize false positives. drugtargetreview.com Promising "hits" from the primary screen must undergo rigorous confirmatory assays and secondary screening to validate their activity. drugtargetreview.comresearchgate.net

The development of HTS campaigns will accelerate the exploration of the therapeutic potential of the 1-(4-Aminobenzoyl)piperidin-4-one scaffold, providing starting points for new drug discovery programs. news-medical.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(4-Aminobenzoyl)piperidin-4-one hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 4-aminobenzoic acid derivatives with piperidin-4-one intermediates. Key steps include:

- Aminolysis : Reacting piperidin-4-one hydrochloride with 4-aminobenzoyl chloride in anhydrous solvents (e.g., THF or dichloromethane) under inert atmosphere .

- Temperature Control : Maintaining temperatures between 0–5°C during exothermic steps to minimize side reactions .

- Purification : Crystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol:ethyl acetate gradients) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the piperidinone ring (δ ~2.5–3.5 ppm for CH groups) and benzoyl moiety (aromatic protons at δ ~7.2–7.8 ppm). The hydrochloride salt shifts NH protons to δ ~8.5–9.0 ppm .

- FT-IR : Stretching frequencies at ~1650–1700 cm (amide C=O) and ~2500–2800 cm (NHCl) validate salt formation .

- Mass Spectrometry : ESI-MS in positive mode detects [M+H] at m/z 249.1 (base peak) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, particularly in cases of twinning or weak diffraction?

- Methodological Answer :

- Data Handling : Use SHELXL’s TWIN and BASF commands to model twinned crystals. For weak data (I/σ < 2), apply SHELXD for phase extension and SHELXE for density modification .

- Hydrogen Bonding : Refine NH···Cl interactions with AFIX constraints to stabilize the hydrochloride salt structure.

- Validation : Cross-check with PLATON to identify missed symmetry or disorder .

Q. What strategies resolve contradictions between computational predictions and experimental data for derivatives of this compound?

- Methodological Answer :

- Docking vs. Bioassay : If computational docking (e.g., AutoDock Vina) predicts receptor binding but in vitro assays show low activity:

- Re-evaluate protonation states (the hydrochloride salt may alter solubility or charge distribution) .

- Validate force field parameters using QM/MM adjustments in software like Gaussian .

- Spectral Mismatches : Compare experimental H NMR with DFT-calculated shifts (e.g., via ACD/Labs or ChemAxon) to identify tautomeric or conformational discrepancies .

Q. How should in vitro assays be designed to evaluate the biological activity of this compound, considering its physicochemical properties?

- Methodological Answer :

- Solubility : Pre-dissolve in DMSO (≤0.1% v/v) and dilute in PBS (pH 7.4) to avoid precipitation. Confirm stability via HPLC over 24h .

- Target Selection : Prioritize enzymes with benzamide-binding pockets (e.g., histone deacetylases or kinase ATP sites) based on structural analogs .

- Controls : Include vehicle controls (DMSO + buffer) and reference inhibitors (e.g., SAHA for HDACs) to validate assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.